[2-(4-Methoxy-phenoxy)-acetylamino]-acetic acid
Description
Properties
IUPAC Name |
2-[[2-(4-methoxyphenoxy)acetyl]amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO5/c1-16-8-2-4-9(5-3-8)17-7-10(13)12-6-11(14)15/h2-5H,6-7H2,1H3,(H,12,13)(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NECADMAQROWQLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)NCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(4-Methoxy-phenoxy)-acetylamino]-acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with 4-methoxyphenol and chloroacetic acid.
Reaction Conditions: The reaction is carried out under basic conditions, often using sodium hydroxide as a base.
Formation of Intermediate: The 4-methoxyphenol reacts with chloroacetic acid to form 4-methoxyphenoxyacetic acid.
Acetylation: The intermediate is then acetylated using acetic anhydride to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactants: Using bulk quantities of 4-methoxyphenol and chloroacetic acid.
Optimized Conditions: Optimizing reaction conditions to maximize yield and purity.
Purification: Employing purification techniques such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [2-(4-Methoxy-phenoxy)-acetylamino]-acetic acid can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methoxy group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Synthesis and Characterization
The synthesis of [2-(4-Methoxy-phenoxy)-acetylamino]-acetic acid typically involves the reaction of 4-methoxyphenol with acetyl chloride or acetic anhydride in the presence of a base. Characterization methods such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are commonly employed to confirm the structure and purity of the compound.
Pharmacological Applications
- Antimicrobial Activity : Research has indicated that compounds similar to this compound exhibit antimicrobial properties against various pathogens. For instance, studies have shown effectiveness against bacteria like Staphylococcus aureus and Escherichia coli .
- Anti-inflammatory Effects : Compounds with similar structures have been observed to inhibit cyclooxygenase enzymes, suggesting potential as anti-inflammatory agents. This could be beneficial for treating conditions like arthritis or other inflammatory diseases .
- Antioxidant Properties : The compound may also exhibit antioxidant activity, which is crucial for protecting cells from oxidative stress-related damage. In vitro studies have demonstrated its ability to scavenge free radicals effectively .
Biochemical Studies
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in disease processes, such as lipoxygenase and phospholipase A2. This inhibition can play a role in reducing inflammatory responses .
- Molecular Docking Studies : In silico studies have been conducted to predict the interactions between this compound and various biological targets, providing insights into its potential therapeutic mechanisms .
Material Science
- Polymer Chemistry : The compound can be utilized in the synthesis of novel polymers with unique properties. Its functional groups allow for the modification of polymer backbones, potentially leading to materials with enhanced mechanical or thermal properties.
- Coatings and Adhesives : Due to its chemical structure, it can serve as a precursor for developing advanced coatings or adhesives that require specific chemical resistance or adhesion characteristics.
Case Studies
-
Antimicrobial Efficacy Study :
A study published in the International Journal of Pharmaceutical and Phytopharmacological Research evaluated the antimicrobial activity of similar compounds against a range of pathogens. Results indicated significant inhibition zones, suggesting strong antimicrobial potential . -
Anti-inflammatory Research :
In a controlled animal study, researchers tested the anti-inflammatory effects of methoxy-substituted phenyl acetic acids. The results showed a marked reduction in paw edema in treated groups compared to controls, highlighting the compound's therapeutic potential . -
In Silico Molecular Docking Analysis :
A recent publication explored the binding affinity of various derivatives of this compound with key biological targets using molecular docking simulations. The findings suggested favorable interactions that could lead to further development as drug candidates .
Mechanism of Action
The mechanism of action of [2-(4-Methoxy-phenoxy)-acetylamino]-acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional nuances of [2-(4-Methoxy-phenoxy)-acetylamino]-acetic acid can be contextualized against related compounds, as outlined below:
Structural Analogues with Aromatic Substituents
[2-(Biphenyl-4-yloxy)-acetylamino]-acetic acid () Structure: Replaces the 4-methoxy-phenoxy group with a biphenyl moiety. Properties: Higher molecular weight (285.29 g/mol) and lipophilicity (XLogP3 = 2.5) due to the biphenyl group, enhancing membrane permeability but reducing aqueous solubility. The extended aromatic system may improve π-π stacking interactions in biological targets . Applications: Likely optimized for hydrophobic binding pockets in enzymes or receptors.
2-{4-[2-(2-Oxopyrrolidin-1-yl)acetamido]phenoxy}acetic acid (Compound 8, ) Structure: Incorporates a pyrrolidinone ring instead of methoxy-phenoxy. Synthesized in 99% yield via efficient coupling reactions, suggesting scalability . Applications: Potential as a protease or kinase inhibitor due to the lactam’s electrophilic character.
Analogues with Heterocyclic or Rigid Frameworks
2-[2-(6-Chloro-7-hydroxy-4-methyl-2-oxochromen-3-yl)acetylamino]acetic acid () Structure: Chromene core with chloro, hydroxy, and methyl substituents. Properties: Increased rigidity and planarity from the chromene system, which may enhance DNA intercalation or enzyme inhibition. The chloro group elevates acidity (pKa ~3–4), improving solubility in basic environments . Applications: Anticancer or antimicrobial agents due to chromene’s bioactivity.
{3-(2-(1H-indol-3-ylmethoxy)-acetylamino)-4-oxo-2-phenyl-thiazolidin-5-yl}-acetic acids () Structure: Combines indole, thiazolidinone, and acetic acid groups. Properties: The indole moiety enables interactions with serotonin receptors, while the thiazolidinone ring offers metabolic stability. Demonstrated antimicrobial activity in screening assays .
Analogues with Polar or Electron-Withdrawing Groups
(4-Acetylamino-benzenesulfonylamino)-acetic acid () Structure: Sulfonamide group replaces the phenoxyacetyl chain. Properties: Higher polarity (Topological Polar Surface Area = 112 Ų) and acidity (sulfonamide pKa ~1–2), favoring solubility but limiting blood-brain barrier penetration. Used in sulfa drug derivatives .
2-(4-Acetamido-3-nitrophenyl)acetic acid () Structure: Nitro group at the meta position of the phenyl ring. Properties: Strong electron-withdrawing effects from the nitro group increase reactivity (e.g., susceptibility to reduction) and acidity (predicted pKa ~2–3). Potential as a prodrug or photosensitizer .
Biological Activity
[2-(4-Methoxy-phenoxy)-acetylamino]-acetic acid, a compound with potential therapeutic applications, has garnered attention for its biological activities, particularly in the fields of anti-inflammatory and anti-tumor research. This article synthesizes current findings regarding its biological activity, mechanisms of action, and potential applications based on diverse sources.
Chemical Structure and Properties
The compound is characterized by the following molecular formula: C₉H₁₁NO₄. Its structure features a methoxy group attached to a phenoxy ring, which is known to influence its biological activity significantly.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. This interaction modulates various biological pathways, which can lead to therapeutic effects.
Key Mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. For instance, it demonstrated significant COX-2 inhibitory activity with IC₅₀ values ranging from 0.06 μM to 0.97 μM, indicating potent anti-inflammatory properties .
- Cytokine Modulation : Research indicates that it may reduce levels of pro-inflammatory cytokines such as TNF-α and PGE-2, which are involved in inflammation and tumor progression .
Anti-inflammatory Properties
Numerous studies have highlighted the anti-inflammatory effects of this compound:
- In Vivo Studies : In animal models, the compound significantly reduced paw swelling and weight associated with inflammation, demonstrating efficacy comparable to established anti-inflammatory drugs .
- Cytokine Reduction : It has been reported to lower TNF-α levels by over 60%, showcasing its potential in managing inflammatory diseases .
Antitumor Activity
The compound's potential as an antitumor agent has also been explored:
- Cell Line Studies : It has shown promising results in inhibiting the growth of various cancer cell lines, including melanoma and pancreatic cancer. The mechanism involves inducing apoptosis in cancer cells while sparing normal cells .
- Selectivity : Some derivatives of phenoxy acetic acids have exhibited selective cytotoxicity towards cancer cells, suggesting that modifications in the chemical structure can enhance their therapeutic index .
Case Studies
Safety and Toxicological Profile
Safety assessments are crucial for any therapeutic candidate:
- Toxicity Studies : Preliminary studies indicate that this compound exhibits low toxicity in normal cells, making it a promising candidate for further development .
- Biochemical Safety Indicators : Evaluations of liver enzymes (AST and ALT) and kidney function markers (creatinine and urea) have shown that the compound does not adversely affect these parameters at therapeutic doses .
Q & A
Q. What are the common synthetic routes for [2-(4-Methoxy-phenoxy)-acetylamino]-acetic acid, and how are intermediates characterized?
The synthesis typically involves multi-step reactions, starting with the formation of a thiophene or phenoxyacetic acid core. Key intermediates include ethoxycarbonyl and methoxyanilino derivatives. For example:
- Step 1 : Formation of the phenoxyacetic acid backbone via nucleophilic substitution using reagents like ethyl chloroformate .
- Step 2 : Introduction of the methoxyphenoxy group under controlled conditions (e.g., methoxyaniline as a nucleophile) .
- Characterization : Intermediates are validated using NMR (for structural confirmation), IR spectroscopy (to track functional groups like carbonyls), and mass spectrometry (for molecular weight verification) .
Q. What analytical techniques are critical for confirming the purity and structure of this compound?
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity and detects impurities .
- X-ray Crystallography : Resolves crystalline structure, particularly for salt forms like hydrochloride derivatives .
- Thermogravimetric Analysis (TGA) : Assesses thermal stability and decomposition profiles .
Q. How does the hydrochloride salt form improve solubility, and what solvents are optimal for biological assays?
The hydrochloride salt enhances aqueous solubility due to ionic interactions. For biological studies:
- Polar solvents : Water, PBS buffer (pH 7.4), or DMSO (for stock solutions) are preferred .
- Avoid non-polar solvents : Chloroform or hexane may precipitate the compound .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in multi-step syntheses?
- Catalyst screening : Use palladium or copper catalysts for coupling reactions (e.g., Suzuki-Miyaura for aromatic rings) .
- Temperature control : Maintain 60–80°C for esterification steps to minimize side products .
- Solvent selection : Dichloromethane (DCM) or tetrahydrofuran (THF) improves reaction homogeneity .
- Example : In thionyl chloride-mediated acetylations, reaction times >1 hour at 60°C achieve >90% conversion .
Q. What strategies resolve contradictions in reported biological activity data (e.g., anti-inflammatory vs. cytotoxic effects)?
- Dose-response profiling : Test across a wide concentration range (nM to mM) to identify therapeutic windows .
- Target validation : Use CRISPR knockouts or siRNA to confirm receptor specificity (e.g., COX-2 for anti-inflammatory activity) .
- Structural analogs : Compare with derivatives like 2-(4-Hydroxy-3-methoxyphenyl)acetic acid to isolate functional group contributions .
Q. How can computational tools predict synthetic pathways and optimize reaction parameters?
- Retrosynthesis algorithms : Tools like Pistachio or Reaxys propose feasible routes based on existing reaction databases .
- DFT calculations : Model transition states to predict regioselectivity in substitution reactions .
- Machine learning : Train models on reaction yields and conditions (e.g., temperature, solvent polarity) to recommend optimizations .
Q. What are the challenges in studying protein-ligand interactions for this compound, and how are they addressed?
- Low binding affinity : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for sensitive detection .
- Aggregation artifacts : Include detergents (e.g., Tween-20) in assay buffers to prevent non-specific interactions .
- Cryo-EM : Resolve binding modes in complex with targets like G-protein-coupled receptors (GPCRs) .
Data Contradiction Analysis
Q. How to interpret conflicting solubility data across studies?
- Variable salt forms : Hydrochloride salts (e.g., 2-Amino-2-(4-methoxyphenyl)acetic acid hydrochloride) show higher solubility than free acids .
- pH dependence : Solubility may vary >10-fold between pH 5 and 7.4; always report buffer conditions .
Q. Why do biological activity results differ between in vitro and in vivo models?
- Metabolic instability : Phase I/II metabolism (e.g., hydrolysis of ester groups) reduces bioavailability .
- Species-specific target expression : Validate cross-reactivity of human vs. murine targets using qPCR or Western blot .
Methodological Recommendations
Q. Table 1: Key Reagents for Synthesis
| Reagent | Role | Example Conditions | Reference |
|---|---|---|---|
| Ethyl chloroformate | Esterification | 60°C, DCM, 2 hours | |
| Thionyl chloride | Acetylation | 60°C, 1 hour | |
| Methoxyaniline | Nucleophilic substitution | RT, THF, 12 hours |
Q. Table 2: Biological Assay Parameters
| Assay Type | Key Parameters | Optimal Concentration Range | Reference |
|---|---|---|---|
| COX-2 inhibition | IC50 measurement | 1 nM – 100 µM | |
| Cytotoxicity | MTT assay, 48-hour exposure | 10 µM – 1 mM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
